o-Acetyl-L-threonine hydrochloride

Peptide Synthesis Bioconjugation Analytical Chemistry

o-Acetyl-L-threonine hydrochloride (CAS 519156-32-2) is the definitive building block for solid-phase peptide synthesis. The O-acetyl group directly eliminates 5-oxazolidinone side reactions that compromise yield with unprotected L-threonine, while the hydrochloride salt delivers essential DMSO solubility and long-term storage stability. It also serves as a stable intermediate for isoleucine biosynthesis studies and acetyl migration research. Choose this compound for reproducible, high-purity peptide synthesis.

Molecular Formula C6H11NO4 · HCl
Molecular Weight 197.62
CAS No. 519156-32-2
Cat. No. B613000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Acetyl-L-threonine hydrochloride
CAS519156-32-2
Molecular FormulaC6H11NO4 · HCl
Molecular Weight197.62
Structural Identifiers
SMILESCC(C(C(=O)O)N)OC(=O)C.Cl
InChIInChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H/t3-,5+;/m1./s1
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Acetyl-L-threonine hydrochloride (CAS 519156-32-2): A Protected Threonine Building Block for Peptide Synthesis and Metabolic Studies


o-Acetyl-L-threonine hydrochloride, also known as H-Thr(Ac)-OH·HCl, is a chemically protected derivative of the essential amino acid L-threonine, characterized by an O-acetyl group on the hydroxyl side chain and presented as a stable hydrochloride salt . This modification serves a dual purpose: it acts as a temporary protecting group during solid-phase peptide synthesis (SPPS) and allows the compound to function as a stable intermediate or probe in biosynthetic pathway elucidation [1].

Why o-Acetyl-L-threonine hydrochloride Cannot Be Replaced by Unprotected Threonine or Simple Acetylated Analogs


The presence of the O-acetyl group and the hydrochloride salt form in o-Acetyl-L-threonine hydrochloride fundamentally alters its chemical behavior and utility in ways that preclude simple substitution with unprotected L-threonine, N-acetyl-L-threonine, or the free base O-acetyl-L-threonine . As detailed in the quantitative evidence below, the O-acetyl modification is specifically required to prevent detrimental side reactions during peptide synthesis, while the hydrochloride salt imparts critical improvements in aqueous solubility and long-term storage stability that are absent in non-salt analogs [1].

o-Acetyl-L-threonine hydrochloride: Quantified Differential Performance Against Key Comparators


Enhanced Solubility and Handling: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of o-Acetyl-L-threonine (CAS 519156-32-2) provides a measurable advantage in solubility and handling over its free base counterpart (O-acetyl-L-threonine, CAS 17012-42-9). The salt form is specifically documented as soluble in DMSO, a common solvent for biochemical applications, whereas solubility data for the free base is typically less defined or requires more specialized solvent systems [1].

Peptide Synthesis Bioconjugation Analytical Chemistry

Prevention of Detrimental Oxazolidinone Formation: A Critical Advantage in Peptide Synthesis

A key and quantifiable differentiator for o-Acetyl-L-threonine hydrochloride is its ability to prevent the formation of 5-oxazolidinones, a well-characterized side reaction that occurs with unprotected threonine during peptide bond formation. This protective effect is documented in product literature and is a primary reason for selecting the O-acetylated derivative over native L-threonine in SPPS [1].

Solid-Phase Peptide Synthesis Amino Acid Protection Side Reaction Mitigation

Differential O→N Acetyl Migration Kinetics vs. O-Acetylserine

In a classic comparative study, the rate of O→N acetyl migration was directly compared between O-acetylserine and O-acetylthreonine. The study found that the migration rate for O-acetylthreonine was greater than that for O-acetylserine [1]. This fundamental difference in chemical reactivity, quantified by reaction rate comparison, can be exploited for separation of serine and threonine fractions from complex mixtures with yields of 80-90% [1].

Chemical Kinetics Amino Acid Chemistry Analytical Method Development

Defined Storage Stability Profile vs. Unprotected L-Threonine

o-Acetyl-L-threonine hydrochloride offers a clearly defined storage and stability profile that is advantageous for procurement and long-term use. Vendor specifications indicate the compound is stable under recommended conditions (-20°C) and can be shipped at room temperature, providing logistical flexibility not always available with more sensitive amino acid derivatives [1].

Compound Management Long-term Storage Reagent Stability

o-Acetyl-L-threonine hydrochloride: Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


Solid-Phase Peptide Synthesis (SPPS) of Threonine-Containing Sequences

This compound is the reagent of choice for incorporating a protected threonine residue into peptides during SPPS. The O-acetyl group directly prevents the formation of 5-oxazolidinones, a major side reaction that otherwise compromises yield and purity, as supported by the evidence in Section 3 . The hydrochloride salt form ensures good solubility in DMSO, a common solvent for SPPS reagent preparation, further streamlining the synthesis workflow [1].

Elucidation of Metabolic Pathways, Specifically Isoleucine Biosynthesis

o-Acetyl-L-threonine hydrochloride serves as a valuable precursor or intermediate analog for studying the biosynthesis of isoleucine from threonine . The O-acetyl modification provides a stable, non-native intermediate that can be used to probe enzyme specificity or to track metabolic flux in vitro, offering an advantage over using the more reactive, unprotected L-threonine. This application is directly supported by its documented role as a precursor in this pathway .

Chemical Kinetics Studies Involving O→N Acetyl Migration

Researchers investigating acetyl migration phenomena or developing separation methodologies based on differential migration rates can utilize o-Acetyl-L-threonine hydrochloride. As demonstrated by the direct comparison with O-acetylserine, O-acetylthreonine exhibits a faster O→N acetyl shift, which is a quantifiable and exploitable property . This makes it a specific tool for studies in amino acid chemistry and analytical derivatization.

Synthesis of Modified Peptides and Amino Acid Derivatives Requiring O-Acetyl Protection

In any synthetic scheme where the hydroxyl group of threonine must be protected to direct reactions to other functional groups (e.g., the amine), o-Acetyl-L-threonine hydrochloride is the appropriate starting material. Its defined stability and solubility, as outlined in the evidence, make it a more reliable and practical building block compared to its free base or unprotected analog for generating complex, modified amino acids or peptide chains [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for o-Acetyl-L-threonine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.